molecular formula C17H17Cl2N3OS B2977230 N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride CAS No. 1235034-72-6

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride

Cat. No.: B2977230
CAS No.: 1235034-72-6
M. Wt: 382.3
InChI Key: NLIXVMTZVNNRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole moiety linked to a tetrahydroisoquinoline core, which is further functionalized with a carboxamide group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride typically involves multiple steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Tetrahydroisoquinoline: The benzothiazole intermediate is then coupled with a tetrahydroisoquinoline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch reactors with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at positions ortho or para to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core can modulate neurotransmitter systems, making it a candidate for neurological research. The carboxamide group may enhance binding affinity and specificity towards certain proteins, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride stands out due to its unique combination of a benzothiazole ring and a tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in research.

Biological Activity

N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride is a complex organic compound with notable potential in medicinal chemistry due to its unique structural features. This compound combines a benzothiazole moiety with a tetrahydroisoquinoline core, further functionalized by a carboxamide group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in biological research and pharmacology.

  • Molecular Formula : C17H17Cl2N3OS
  • Molecular Weight : 382.31 g/mol
  • CAS Number : 1235034-72-6

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Intermediate : This is achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acids under acidic conditions.
  • Coupling with Tetrahydroisoquinoline : The benzothiazole intermediate is coupled with a tetrahydroisoquinoline derivative using coupling reagents like EDCI and HOBt to form the desired amide bond.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases and cognitive disorders.
  • Neurotransmitter Modulation : The tetrahydroisoquinoline core may modulate neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Antidepressant Activity : In vitro assays demonstrated that certain derivatives exhibited excellent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE). For instance, compound 4g showed an IC50 value of 14.80 ± 5.45 μM against MAO-B, indicating strong potential as an antidepressant agent .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using the MTT assay, revealing that cell viability remained above 90% at effective concentrations, indicating low toxicity to L929 cells .
  • Molecular Docking Studies : These studies indicated that compound 4g binds effectively to the primary interaction sites of both MAO-B and BuChE, supporting its role as a promising candidate for further development in neuropharmacology .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals its unique properties:

Compound NameStructureMAO-B Inhibition (IC50)BuChE Inhibition (%)
This compoundStructure14.80 ± 5.45 μMHigh
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamideUnknownNot reportedModerate
N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamideUnknownNot reportedLow

Neurodegenerative Disease Research

In a study focusing on neurodegenerative diseases complicated by depression, derivatives of N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline were tested for their effects on behavior in forced swim tests (FST). The results indicated that several compounds significantly reduced immobility time compared to controls . This suggests their potential as therapeutic agents for treating depression associated with neurodegenerative disorders.

Enzyme Inhibition Studies

Another study assessed the inhibitory effects of various benzothiazole–isoquinoline derivatives on cholinesterases using the modified Ellman method. Among these compounds, some exhibited significant BuChE inhibitory activity while showing no effect on acetylcholinesterase (AChE), which could be beneficial for selective targeting in therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS.2ClH/c21-16(12-5-3-4-11-8-9-18-10-13(11)12)20-17-19-14-6-1-2-7-15(14)22-17;;/h1-7,18H,8-10H2,(H,19,20,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXVMTZVNNRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 1B (8.5 g) in dichloromethane (80 mL) was added 2N HCl in ether (80 mL). The reaction mixture was stirred at room temperature overnight and concentrated under reduced pressure to provide the title compound.
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.